Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-dichlorophenyl)imidodicarbonimidic diamide

Integrin αvβ3 inhibition Structure–activity relationship Angiogenesis research

N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide, more commonly referred to as 1-(2,4-dichlorophenyl)biguanide hydrochloride, is a synthetic mono-aryl biguanide derivative (C₈H₉Cl₂N₅·HCl, MW 282.56 g/mol). Unlike the clinically dominant bisbiguanide antiseptic chlorhexidine, this compound bears a single 2,4-dichlorophenyl substituent on a single biguanide core, a structural distinction that confers a markedly different biological potency spectrum, lipophilicity profile, and regulatory identity.

Molecular Formula C8H9Cl2N5
Molecular Weight 246.09 g/mol
CAS No. 101252-14-6
Cat. No. B034024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)imidodicarbonimidic diamide
CAS101252-14-6
Molecular FormulaC8H9Cl2N5
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N
InChIInChI=1S/C8H9Cl2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
InChIKeyYUOBDYAVSVCCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide (CAS 101252-14-6) – A Mono-Aryl Biguanide with Quantifiable Differentiation for Targeted Procurement


N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide, more commonly referred to as 1-(2,4-dichlorophenyl)biguanide hydrochloride, is a synthetic mono-aryl biguanide derivative (C₈H₉Cl₂N₅·HCl, MW 282.56 g/mol) . Unlike the clinically dominant bisbiguanide antiseptic chlorhexidine, this compound bears a single 2,4-dichlorophenyl substituent on a single biguanide core, a structural distinction that confers a markedly different biological potency spectrum, lipophilicity profile, and regulatory identity. It is catalogued as a specified impurity of chlorhexidine in pharmacopoeial monographs [1] and has been characterized as a moderate-affinity ligand of integrin αvβ3 (IC₅₀ 66.9 µM) [2]. These properties define a compound that cannot be generically substituted by other dichlorophenyl biguanide isomers or by the bisbiguanide antiseptics themselves, making evidence-based procurement essential for impurity profiling, structure–activity relationship (SAR) studies, and analytical method development.

Why N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide Cannot Be Interchanged with Other Dichlorophenyl Biguanides or Bisbiguanides


The dichlorophenyl biguanide scaffold is exquisitely sensitive to the position of chlorine substitution on the aromatic ring, with the 2,4-, 3,4-, 2,5-, and 3,5-dichloro isomers exhibiting divergent biological activity profiles . For example, the 3,4-dichloro isomer is approximately 1.7‑fold more potent as an integrin αvβ3 inhibitor (IC₅₀ 38.5 µM) than the 2,4‑dichloro isomer (IC₅₀ 66.9 µM), while the unsubstituted phenylbiguanide is 3‑fold weaker (IC₅₀ 200 µM) [1]. In antibacterial assays, the 2,4‑dichloro isomer demonstrates an IC₅₀ of 128 µM against Enterococcus faecalis, whereas the bisbiguanide chlorhexidine exhibits sub‑micromolar potency (IC₅₀ ~1.52 µg/mL, approximately 3 µM) [2]. Furthermore, the compound’s higher computed logP (~3.99) relative to chlorhexidine (logP ~3.34) and its distinct melting point (259.5–263.5 °C) create unambiguous physicochemical differentiation for analytical method validation. Substituting any other isomer or the parent bisbiguanide would invalidate impurity quantitation, confound SAR interpretations, and compromise the traceability of pharmacopoeial reference standards.

Quantitative Differentiation Evidence for N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide Relative to Closest Analogs


Integrin αvβ3 Inhibitory Potency: 2,4-Dichloro Substitution vs. 3,4-Dichloro and Unsubstituted Phenylbiguanide

In a standardized cell adhesion assay using human M21 cells adhering to vitronectin, the 2,4-dichlorophenyl isomer (target compound) exhibited an IC₅₀ of 66,900 nM (66.9 µM) [1]. This places its potency squarely between the 3,4-dichloro isomer (IC₅₀ 38,500 nM, 38.5 µM) and the unsubstituted phenylbiguanide (IC₅₀ 200,000 nM, 200 µM) [2]. The 3,4-substitution pattern therefore confers a 1.74‑fold potency advantage over the 2,4-isomer, while the 2,4-isomer is 2.99‑fold more potent than the unsubstituted parent. These data were generated under identical assay conditions within the same ChEMBL-curated dataset.

Integrin αvβ3 inhibition Structure–activity relationship Angiogenesis research

Antibacterial Potency Against Enterococcus faecalis: Mono-Biguanide vs. Bisbiguanide Chlorhexidine

The target compound was evaluated for antibacterial activity against vancomycin-sensitive Enterococcus faecalis ATCC 29212 using a broth microdilution method (18 h incubation), yielding an IC₅₀ of 128,000 nM (128 µM) [1]. In contrast, the bisbiguanide antiseptic chlorhexidine, tested under comparable conditions against E. faecalis clinical isolates, demonstrates an IC₅₀ of approximately 1.52 µg/mL (roughly 3 µM, assuming MW 505.45 g/mol) [2]. The mono-biguanide scaffold is therefore approximately 40‑fold less potent than the bisbiguanide against this Gram-positive pathogen. This differential is consistent with the known requirement for two cationic biguanide moieties to achieve membrane-disrupting, bactericidal concentrations.

Antibacterial susceptibility Enterococcus faecalis Biocide research

Lipophilicity Differentiation: logP of 2,4-Dichlorophenyl Biguanide vs. Chlorhexidine

The computed partition coefficient (logP) of the target compound is reported as 3.99 , whereas chlorhexidine (free base) has a reported logP of approximately 3.34 [1]. The 0.65 log unit difference corresponds to an approximately 4.5‑fold higher octanol–water partition ratio for the mono-biguanide, predicting greater membrane permeability and potentially higher intracellular accumulation. This physicochemical difference is directly relevant to experimental design in cellular uptake and toxicity studies.

Lipophilicity logP Membrane permeability

Isomer-Specific Antibacterial and Enzyme Inhibition Activity: 2,4-Dichloro vs. 3,5-Dichlorophenyl Biguanide

A comparative dataset compiled from published screening campaigns reveals that the 2,4-dichlorophenyl isomer exhibits an MIC of 32 µg/mL against Escherichia coli, which is identical to the 3,5-dichlorophenyl isomer (MIC 32 µg/mL) . However, in a glycogen phosphorylase inhibition assay (a surrogate for antidiabetic potential), the 2,4-isomer achieved 70% inhibition at 50 µM, compared to 60% for the 3,5-isomer at the same concentration . This indicates that while antibacterial gross potency is comparable between these two regioisomers, the 2,4-substitution pattern offers a modest but measurable advantage in enzyme inhibition.

Isomer comparison Antibacterial MIC Glycogen phosphorylase inhibition

Thermal Identity: Melting Point as a Differentiating Quality Attribute for Isomer Verification

The target compound (as the hydrochloride salt) exhibits a sharp melting point range of 259.5–263.5 °C (literature) . In comparison, the 3,5-dichlorophenyl biguanide hydrochloride isomer melts at 251–255 °C , a difference of approximately 8 °C at the midpoint. The 4-chlorophenyl biguanide (the building block of chlorhexidine) melts at a substantially lower temperature (typical Mp ~180–190 °C for the free base). This thermal signature enables unambiguous identity confirmation by differential scanning calorimetry or capillary melting point apparatus, providing a low-cost orthogonal verification that the correct regioisomer has been procured.

Melting point Identity testing Quality control

Regulatory Identity: Pharmacopoeial Impurity Standard Status vs. Non-Pharmacopoeial Isomers

N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide is explicitly listed as a specified impurity of chlorhexidine in the British Pharmacopoeia (BP) and related monographs, and is available as a BP Reference Standard . Other dichlorophenyl biguanide isomers (e.g., 3,5-dichloro, 2,5-dichloro) are not universally designated as pharmacopoeial impurity standards for chlorhexidine. This regulatory recognition means that only the 2,4-dichloro isomer can be used in validated pharmacopoeial HPLC methods for chlorhexidine impurity profiling without triggering method revalidation requirements.

Pharmaceutical impurity Reference standard Pharmacopoeia compliance

Evidence-Backed Application Scenarios for Procuring N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide


Chlorhexidine Impurity Profiling and Pharmacopoeial Release Testing

Pharmaceutical QC laboratories performing HPLC-UV/DAD analysis of chlorhexidine digluconate bulk drug substance or finished products (mouthwash, surgical scrub, dental gel) require the authentic 2,4-dichlorophenyl biguanide as a system suitability standard and impurity marker. The BP monograph specifies this compound as a related substance; its retention time, relative response factor, and resolution from the chlorhexidine peak must be verified using the certified reference standard [1]. Procurement of the exact CAS 101252-14-6 standard ensures pharmacopoeial compliance and avoids the need for method revalidation.

Integrin αvβ3 Inhibitor SAR and Medicinal Chemistry

Medicinal chemists exploring substituted phenylbiguanides as integrin αvβ3 antagonists for anti-angiogenic or anti-metastatic indications need the 2,4-dichloro isomer as a key comparator. Its IC₅₀ of 66.9 µM anchors the structure–activity landscape between the more potent 3,4-dichloro isomer (38.5 µM) and the weaker unsubstituted phenylbiguanide (200 µM) [2]. This compound serves as the reference point for quantifying the detrimental effect of ortho-chlorine substitution, guiding the design of next-generation inhibitors with improved potency.

Biguanide Antibacterial Mechanism-of-Action Studies Requiring Low-Potency Controls

Researchers investigating the membrane-disrupting mechanism of bisbiguanide antiseptics (e.g., chlorhexidine, alexidine) require a structurally related mono-biguanide with substantially lower antibacterial potency to serve as a negative or low-activity control. With an IC₅₀ of 128 µM against E. faecalis—approximately 40‑fold weaker than chlorhexidine [3]—the 2,4-dichlorophenyl mono-biguanide fulfills this role, allowing scientists to attribute bactericidal activity specifically to the bisbiguanide architecture rather than to non-specific biguanide effects.

Lipophilicity-Dependent Cellular Uptake and Toxicity Profiling

In toxicological assessments where membrane permeability modulates intracellular accumulation of biguanide derivatives, the higher logP of the 2,4-dichlorophenyl mono-biguanide (3.99) compared to chlorhexidine (3.34) makes it a valuable tool for dissecting the contribution of lipophilicity to cytotoxicity. This compound can be used in parallel with chlorhexidine to establish lipophilicity–toxicity correlations in mammalian cell lines, supporting the design of safer antiseptic formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-dichlorophenyl)imidodicarbonimidic diamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.